2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzyloxycarbonyl group, an amino group, and a pyrazolyl moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the benzyloxycarbonyl group: This step involves the reaction of benzyl chloroformate with an appropriate amine to form the benzyloxycarbonyl-protected amine.
Introduction of the pyrazolyl moiety: The pyrazolyl group can be introduced through a coupling reaction with a suitable pyrazole derivative.
Formation of the acetic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the pyrazolyl moiety can interact with enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid
- 2-{[(benzyloxy)carbonyl]amino}-2-hydroxyacetic acid
Uniqueness
2-{[(benzyloxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the pyrazolyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-2-(phenylmethoxycarbonylamino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-17-8-11(7-15-17)12(13(18)19)16-14(20)21-9-10-5-3-2-4-6-10/h2-8,12H,9H2,1H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBGPMVZWDSBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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